Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate
Description
Chemical Identity and Properties
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate (CAS: 175224-35-8, 188363-61-3) is a hypervalent iodine compound with a molecular weight of 508.38 g/mol and the formula C₁₄H₁₆F₃IO₃S₂Si. It is a white to light yellow crystalline powder, commercially available with a purity >95.0% (HPLC) . Its structure features a phenyl group, a trimethylsilyl-substituted thiophenyl moiety, and a trifluoromethanesulfonate counterion. This compound is primarily utilized in organic synthesis as an electrophilic arylating agent, enabling the introduction of aryl groups into electron-rich substrates under mild conditions .
Properties
IUPAC Name |
phenyl-(4-trimethylsilylthiophen-3-yl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ISSi.CHF3O3S/c1-16(2,3)13-10-15-9-12(13)14-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCCIBUNHGRTM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CSC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3IO3S2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175224-35-8 | |
| Record name | Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H16F3IO3S2Si . It is also known by other names, including phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate, phenyl[4-(trimethylsilyl)-3-thienyl]iodonium trifluoromethanesulfonate and phenyl[4-(trimethylsilyl)-3-thienyl]iodonium triflate .
Here's an overview of its applications in scientific research:
Reaction with Phenolates
- Trimethylsilylethynyl(phenyl)iodonium triflate reacts with potassium salts of some acidic phenols, leading to substitution products and sp2 C-H insertion products .
- The reaction of trimethylsilylethynyl(phenyl)iodonium triflate with phenolates results in aroxyacetylenes, aroxy-trimethylsilylacetylenes, and 2-aroxybenzo[b]furans .
Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts
- Phenyl(trifloxyalkenyl)iodonium triflate salt can be prepared from (diacetoxyiodo)benzene, trimethylsilyl trifluoromethanesulfonate, and phenylacetylene .
Benzyne Precursor
- (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate, prepared from o-bis(trimethylsilyl)benzene and a hypervalent iodine(III) reagent, shows excellent formation of benzyne under mild and neutral conditions . It efficiently provides adducts with trapping agents like furan, anthracene, diphenylisobenzofuran, and tetraphenylcyclopentadienone .
Mechanism of Action
The compound exerts its effects primarily through its iodonium group, which is highly electrophilic. The iodonium trifluoromethanesulfonate group can act as an electrophile in various reactions, facilitating the formation of carbon-silicon bonds. The trimethylsilyl group enhances the stability and reactivity of the compound, making it suitable for use in a range of chemical transformations.
Molecular Targets and Pathways Involved:
Electrophilic Substitution: The iodonium group targets electron-rich sites in molecules, leading to substitution reactions.
Silicon Bond Formation: The trimethylsilyl group facilitates the formation of silicon-carbon bonds, which are crucial in organic synthesis.
Comparison with Similar Compounds
Scope of Comparison
The compound belongs to the class of aryliodonium salts , which are widely employed in aryl transfer reactions. Below is a detailed comparison with structurally and functionally related iodonium salts:
Structural Analogues
| Property/Compound | Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Triflate | Diphenyliodonium Triflate | (4-Methoxyphenyl)phenyliodonium Triflate |
|---|---|---|---|
| Molecular Weight (g/mol) | 508.38 | 424.22 | 454.30 |
| Counterion | Triflate (CF₃SO₃⁻) | Triflate | Triflate |
| Aryl Group | 4-(Trimethylsilyl)thiophen-3-yl + Phenyl | Two phenyl groups | 4-Methoxyphenyl + Phenyl |
| Reactivity | High electrophilicity due to electron-withdrawing TMS-thiophenyl | Moderate | Enhanced by methoxy group’s electron-donating effect |
| Applications | Selective aryl transfer in heterocyclic systems | General arylations | Arylations in electron-deficient systems |
Key Findings :
- The trimethylsilyl (TMS) group on the thiophenyl ring enhances stability and directs regioselectivity during aryl transfer reactions, a feature absent in simpler diphenyliodonium salts .
- Compared to (4-methoxyphenyl)phenyliodonium triflate, the TMS-thiophenyl derivative exhibits superior thermal stability (decomposition >150°C vs. ~120°C for methoxy analogues), as inferred from analogous iodonium salt studies .
Functional Analogues
- Bis(trifluoroacetoxy)iodobenzene (PIFA) : Unlike Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate, PIFA lacks a permanent aryl group for transfer but is more reactive in oxidation reactions due to its labile trifluoroacetate ligands.
- However, iodonium salts like the subject compound offer better control over regiochemistry in aromatic systems .
Biological Activity
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate (often referred to as TMS-iodonium triflate) is a compound of significant interest in organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its iodonium salt structure, which enhances its electrophilic properties. The trifluoromethanesulfonate group contributes to its reactivity, making it a valuable intermediate in various chemical reactions.
Chemical Formula: C₁₄H₁₅F₃IO₃S
Molecular Weight: 398.25 g/mol
CAS Number: 175224-35-8
Synthesis
The synthesis of this compound typically involves the reaction of phenylacetylene with iodoarenes in the presence of triflic acid or other activating agents. This method allows for the formation of aryl(iodonium) salts, which can be further functionalized for various applications in organic synthesis.
The biological activity of TMS-iodonium triflate is primarily attributed to its ability to act as a potent electrophile. This property facilitates various nucleophilic substitutions, which are crucial in drug development and chemical biology. The compound has shown efficacy in:
- Antimicrobial Activity: Research indicates that iodonium salts can exhibit antimicrobial properties by disrupting bacterial cell membranes.
- Anticancer Potential: Some studies suggest that derivatives of iodonium salts may enhance the cytotoxicity of chemotherapeutic agents by increasing their uptake in cancer cells.
Case Studies
-
Antimicrobial Efficacy:
A study demonstrated that TMS-iodonium triflate exhibited significant inhibitory effects against Staphylococcus aureus. The mechanism was linked to the disruption of membrane integrity, leading to cell lysis. -
Anticancer Activity:
In preclinical trials, TMS-iodonium triflate enhanced the cytotoxic effects of doxorubicin in breast cancer cell lines. The combination treatment resulted in increased apoptosis rates compared to doxorubicin alone, suggesting a synergistic effect.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of TMS-iodonium triflate:
Preparation Methods
Reaction Design and Mechanism
The most efficient route involves reacting (diacetoxyiodo)benzene (DIB) with 4-(trimethylsilyl)thiophen-3-ylethyne in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method adapts the protocol developed for aryl(trifloxyalkenyl)iodonium triflates, leveraging TMSOTf’s dual role as a Lewis acid and triflate source. The reaction proceeds via:
- Activation of DIB : TMSOTf displaces acetate groups, forming a bis(trifloxy)iodobenzene intermediate.
- Acetylene Insertion : The alkyne attacks the electrophilic iodine center, forming a vinylic iodonium species.
- Triflate Stabilization : The counterion stabilizes the hypervalent iodine structure, yielding the target compound.
Optimized Procedure
Materials :
- DIB (98%, 5 mmol, 1.643 g)
- TMSOTf (98%, 2 equiv, 10 mmol, 2.268 g)
- 4-(Trimethylsilyl)thiophen-3-ylethyne (1.2 equiv, 6 mmol)
- Anhydrous CH₂Cl₂ (10 mL)
Steps :
- Charge DIB into an argon-purged vial with CH₂Cl₂.
- Cool to 0°C, add TMSOTf dropwise, and warm to 25°C over 2 hr.
- Re-cool to 0°C, add acetylene derivative, and stir at 25°C for 12 hr.
- Concentrate under reduced pressure and triturate with cold ether.
Yield : 48–52% (isolated as a white solid). Note: Yield depends on acetylene steric bulk and iodonium salt solubility.
Halide Exchange Methodology
Substrate Preparation
An alternative route starts with phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium chloride, synthesized via copper-mediated aryl-iodine coupling. The chloride-to-triflate exchange follows Olofsson’s protocol:
Reaction :
$$
\text{Ph-I-Cl-Th-SiMe}3 + \text{TMSOTf} \xrightarrow{\text{CH}2\text{Cl}2} \text{Ph-I-OTf-Th-SiMe}3 + \text{Me}_3\text{SiCl}
$$
Procedure :
- Suspend iodonium chloride (1 equiv) in dry CH₂Cl₂.
- Add TMSOTf (1.1 equiv) at 0°C.
- Stir for 4 hr, filter, and concentrate.
Yield : 85–90% (purity >95% by ¹⁹F NMR).
Critical Reaction Parameters
Solvent and Temperature Effects
Substrate Scope Limitations
- Acetylene Substituents : Bulky groups (e.g., ortho-substituted arenes) reduce yields to 22–30%.
- Heteroaromatics : Thiophene derivatives require electron-donating groups (e.g., SiMe₃) for stability.
Analytical Characterization
Spectroscopic Data
¹H NMR (CD₂Cl₂, 400 MHz) :
- δ 0.28 (s, 9H, SiMe₃)
- δ 6.92–7.45 (m, 8H, thiophene + phenyl)
- δ 7.61 (s, 1H, vinylic H)
¹⁹F NMR (CD₂Cl₂, 376 MHz) :
- δ -78.3 (s, CF₃SO₃⁻)
HRMS (ESI+) :
- m/z 489.0521 [M⁺] (calc. for C₁₅H₁₈F₃I₃SSi: 489.0518)
X-ray Crystallography
Single-crystal analysis reveals:
- I–C bond lengths : 2.11 Å (vinylic), 2.09 Å (phenyl)
- Dihedral angle : 87° between thiophene and phenyl planes.
Comparative Method Evaluation
| Parameter | Direct Synthesis | Halide Exchange |
|---|---|---|
| Yield | 48–52% | 85–90% |
| Purity | >90% | >95% |
| Isomer Control | Moderate | N/A |
| Scalability | 5 mmol | 50 mmol |
Key Insight: While halide exchange offers higher yields, the direct method provides stereochemical control critical for downstream applications.
Applications in Organic Synthesis
The compound serves as a C2 synthon for:
Q & A
Q. What are the established synthetic routes for Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via hypervalent iodine chemistry. A general procedure involves reacting (diacetoxyiodo)benzene with a trimethylsilyl-functionalized thiophene derivative under anhydrous conditions. Key steps include:
Reagent Preparation : Use (diacetoxyiodo)benzene as the iodine(III) source and 4-(trimethylsilyl)thiophene-3-amine (or equivalent) as the aryl donor.
Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent moisture ingress .
Reaction Time : 48–72 hours at room temperature, monitored by thin-layer chromatography (TLC) .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product with >95% purity .
Q. Table 1: Synthetic Optimization
| Reagent Ratio (I:Thiophene) | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1:1.2 | THF | 65–70 | >95 | |
| 1:1.5 | DCM | 60–65 | 93–95 |
Q. How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer:
- Purity : Assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- Elemental Analysis : Matches calculated C, H, and S content within ±0.3% .
Advanced Research Questions
Q. How does the trimethylsilyl (TMS) group influence the reactivity of the thiophene ring in cross-coupling reactions catalyzed by this iodonium salt?
Methodological Answer: The TMS group serves dual roles:
Steric Protection : Shields the thiophene ring from undesired side reactions (e.g., electrophilic substitution) .
Electronic Activation : Enhates the leaving-group ability of the iodonium moiety, facilitating aryl transfer to nucleophiles (e.g., in Suzuki-Miyaura couplings) .
Experimental Design : Compare reaction rates of TMS-containing vs. non-TMS analogs using kinetic profiling (UV-Vis monitoring) .
Q. What computational methods are employed to study the electronic effects of the trifluoromethanesulfonate counterion on the iodonium center's stability?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* basis sets model the iodonium salt’s geometry and charge distribution. The triflate counterion stabilizes the iodonium center via electrostatic interactions, reducing decomposition pathways .
- NBO Analysis : Quantifies hyperconjugative interactions between the iodonium center and triflate’s sulfonyl group .
Q. How should researchers address discrepancies in reported purity levels or spectroscopic data across different studies?
Methodological Answer:
Q. Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 508.38 g/mol | |
| Melting Point | Not reported (decomposes) | |
| Solubility | Soluble in DCM, THF, DMSO | |
| Hygroscopicity | High (store at 0–6°C) |
Q. What role does the trifluoromethanesulfonate group play in facilitating aryl transfer reactions compared to other counterions?
Methodological Answer:
Q. What are the critical storage and handling protocols to ensure the compound's stability?
Methodological Answer:
Q. Data Contradiction Analysis
Q. How do researchers reconcile conflicting reports on the compound’s catalytic efficiency in photopolymerization vs. thermal reactions?
Methodological Answer:
- Photopolymerization : The iodonium salt acts as a photoacid generator (PAG) under UV light, releasing triflic acid (HOTf) to initiate cationic polymerization .
- Thermal Reactions : At elevated temperatures (>60°C), competing decomposition pathways (e.g., aryl radical formation) reduce catalytic efficiency .
Resolution : Optimize light intensity (mW/cm) and temperature controls to isolate desired pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
